REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[F:8][C:9]1[CH:10]=[C:11]([N+:16]([O-])=O)[CH:12]=[CH:13][C:14]=1F.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.C(OCC)(=O)C.O>[F:8][C:9]1[CH:10]=[C:11]([CH:12]=[CH:13][C:14]=1[S:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)[NH2:16] |f:2.3.4|
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Name
|
|
Quantity
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4.2 g
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Type
|
reactant
|
Smiles
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SC1=CC=NC=C1
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Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
reaction
|
Type
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EXTRACTION
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Details
|
the aqueous layer was back-extracted with ethylacetate (2×100 mL)
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Type
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WASH
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Details
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The organic layers were washed with a saturated NaCl solution (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography with 50% ethyl acetate/50% hexanes
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(N)C=CC1SC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |